molecular formula C11H11NO2 B13799361 4(1H)-Quinolinone, 3-methoxy-1-methyl-

4(1H)-Quinolinone, 3-methoxy-1-methyl-

Cat. No.: B13799361
M. Wt: 189.21 g/mol
InChI Key: LJFGKFSVGOVCKM-UHFFFAOYSA-N
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Description

1-Methyl-3-methoxyquinoline-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position, a methoxy group at the third position, and a ketone at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-methoxyquinoline-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminobenzophenone derivatives, cyclization can be induced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-methoxyquinoline-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-Methyl-3-methoxyquinoline-4(1H)-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-methoxyquinoline-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Methylquinoline: A methylated derivative at the second position.

    3-Methoxyquinoline: A methoxylated derivative at the third position.

Uniqueness

1-Methyl-3-methoxyquinoline-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a methoxy group, along with a ketone, provides distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-methoxy-1-methylquinolin-4-one

InChI

InChI=1S/C11H11NO2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3

InChI Key

LJFGKFSVGOVCKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)OC

Origin of Product

United States

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